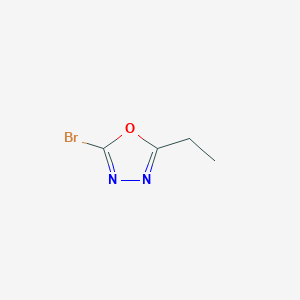
6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a fluorophenyl group, an acetyl group, and a hexahydro-1,6-naphthyridine ring. Fluorophenyl groups are common in medicinal chemistry due to their ability to form stable bonds and resist metabolic degradation .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure, but the presence of the acetyl group and the fluorophenyl group could make it a candidate for various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis Approaches : The compound and its derivatives can be synthesized using various methods. For example, Singh & Lesher (1990) describe a synthesis procedure for 1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound (Singh & Lesher, 1990).
Formation of Derivatives : Ali et al. (2016) report on the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to a pyrazole scaffold, highlighting the compound's versatility in creating various derivatives (Ali et al., 2016).
Potential Applications in Disease Therapy
- Alzheimer's Disease Therapy : A study by Balmori et al. (2017) mentions the synthesis of a compound structurally similar to 6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, noting its potential as a non-hepatotoxic, antioxidant agent with moderate human acetylcholinesterase inhibition, suggesting potential use in Alzheimer's disease therapy (Balmori et al., 2017).
Use in Corrosion Inhibition
- Corrosion Inhibition in Steel : Singh et al. (2016) explored the use of naphthyridine derivatives, which are chemically related to the compound, as corrosion inhibitors for steel in acidic environments, showing high inhibition activities. This suggests potential applications of similar compounds in industrial corrosion prevention (Singh et al., 2016).
Role in Organic Chemistry
- Reactivity and Transformation : The compound's structural features enable various chemical transformations. For instance, Al-Issa (2012) demonstrates the transformation of related compounds into different pyridine and fused pyridine derivatives, indicating the compound's utility in organic synthesis and the creation of new chemical entities (Al-Issa, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(4-fluorophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-11(2-4-14)7-16(22)21-6-5-15-13(10-21)8-12(9-19)17(23)20-15/h1-4,8H,5-7,10H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLCTVDDGBDEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)


![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)


![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)





